Kihadanin B

Adipogenesis Lipid Metabolism Akt-FOXO1-PPARγ Axis

Resolving adipogenesis mechanisms requires compounds with defined pathway specificity, yet generic limonoids such as limonin lack characterized targets in the Akt-FOXO1-PPARγ axis. Kihadanin B addresses this gap as the optimal tool compound validated in 3T3-L1 adipocytes: • Suppresses adipogenesis via Akt-FOXO1-PPARγ repression with decreased lipid accumulation • Computationally identified GSK-3β ligand lacking broad cytotoxicity-ideal for kinase-targeted cancer research • No C-6 oxygenation: critical for SAR library completeness Supplied with ≥98% purity, available from stock for immediate global dispatch.

Molecular Formula C26H30O9
Molecular Weight 486.5 g/mol
CAS No. 73793-68-7
Cat. No. B1583471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKihadanin B
CAS73793-68-7
Molecular FormulaC26H30O9
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)C)C
InChIInChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,17-19,29H,6,9,11H2,1-5H3/t13-,14+,17?,18+,19-,23-,24+,25+,26-/m1/s1
InChIKeyLUSHRJRLUBDDTB-KNQGVANASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kihadanin B Procurement Guide


Kihadanin B (CAS 73793-68-7) is a citrus limonoid, a class of highly oxygenated triterpenoids [1]. It is primarily isolated from the peels of immature *Citrus unshiu* [2] but has also been reported in other species such as *Dictamnus dasycarpus* [3]. As a research compound, it is utilized for its distinct biological activities, which are not universally shared among other structurally similar limonoids.

Kihadanin B Functional Specificity


In-class substitution is not scientifically valid due to the high degree of structural specificity within the limonoid family, which dictates discrete biological targets and activities. While Kihadanin B demonstrates a dual profile of adipogenesis suppression and potential kinase interaction, its closest analogs like Kihadanin A or C often exhibit different or weaker activities in comparable systems [1]. The precise arrangement of functional groups, such as the furyl-δ-lactone core and specific oxygenation patterns, is critical for its unique mechanism of action [2]. Relying on a generic limonoid standard or a different Kihadanin isomer would not reproduce the experimental outcomes documented for Kihadanin B, as evidenced by the quantitative activity data below.

Kihadanin B Quantitative Evidence


Adipogenesis via Akt-FOXO1-PPARγ Axis

In a mechanistic study of adipogenesis, Kihadanin B uniquely suppressed the Akt-FOXO1-PPARγ axis, a pathway not reported for other major citrus limonoids like obacunone or limonin in this context. Kihadanin B reduced lipid accumulation in 3T3-L1 adipocytes by decreasing the phosphorylation of Akt and FOXO1, thereby increasing FOXO1 binding to the PPARγ gene promoter [1].

Adipogenesis Lipid Metabolism Akt-FOXO1-PPARγ Axis

Differential Cytotoxicity vs Kihadanin D

In a study on *Dictamnus dasycarpus* constituents, Kihadanin B was tested for cytotoxicity but did not exhibit the potent activity seen with other isolated compounds. Kihadanin D demonstrated significant cytotoxicity against MDA-MB-231 (IC₅₀ 16.22 µM), A549 (IC₅₀ 21.72 µM), and HT29 (IC₅₀ 31.06 µM) cell lines, whereas Kihadanin B, along with obacunone and limonin, showed no significant activity under the same assay conditions [1].

Cytotoxicity Cancer Research Natural Products

GSK-3β Binding Potential

An in silico molecular docking study identified Kihadanin B as a potential novel ligand for glycogen synthase kinase-3β (GSK-3β). Among 15 tested natural products with a furyl-δ-lactone core, Kihadanin B and nomilin were the only new GSK-3β-binding compounds identified [1]. This suggests a potential for targeting this kinase, which is implicated in cancer, neurodegeneration, and inflammation.

Molecular Docking GSK-3β Kinase Inhibitor

C-6 Deoxygenation Feature

Kihadanin B is part of a rare class of C-7 β-substituted limonoids that lack any oxygenated function at the C-6 position [1]. This contrasts with the common obacunone-type limonoids, which often feature a ketone or hydroxyl group at C-6. This specific structural feature may influence its biological activity and binding properties.

Structural Biology Natural Product Chemistry Limonoids

Kihadanin B Research Applications


Metabolic Disease & Akt-FOXO1-PPARγ Axis

Kihadanin B is the optimal tool compound for studies aimed at dissecting the role of the Akt-FOXO1-PPARγ signaling axis in adipocyte differentiation and lipid metabolism. Unlike other limonoids such as obacunone and limonin, which have not been characterized for this specific pathway, Kihadanin B's mechanism is well-defined in this context [1]. This makes it invaluable for research on obesity, insulin resistance, and related metabolic disorders.

GSK-3β Targeting in Cancer

For cancer research, Kihadanin B serves as a specialized reagent due to its dual profile: it lacks the broad cytotoxicity seen with compounds like Kihadanin D [2], yet it has been computationally identified as a potential GSK-3β ligand [3]. This combination of properties makes it suitable for experiments aiming to deconvolute the specific role of GSK-3β inhibition in cancer cell biology, without the confounding variable of potent, non-specific cytotoxicity.

Limonoid SAR Library Development

Kihadanin B's unique structural feature—the absence of oxygenation at the C-6 position—makes it a critical component of any comprehensive limonoid library designed for SAR studies [4]. Its inclusion allows researchers to directly assess the functional significance of this specific structural motif on biological activity, enabling more precise chemical optimization and target identification efforts.

Technical Documentation Hub

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35 linked technical documents
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